molecular formula C18H14N4O3 B173021 N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)naphthalene-2-carboxamide CAS No. 197075-92-6

N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)naphthalene-2-carboxamide

Cat. No.: B173021
CAS No.: 197075-92-6
M. Wt: 334.3 g/mol
InChI Key: MGNZGLDKFXCGIC-UHFFFAOYSA-N
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Description

N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)naphthalene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthyl group, a propynyl group, and an aminouracil moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)naphthalene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthylcarbonylamino intermediate, followed by the introduction of the propynyl group and the final formation of the aminouracil structure. Common reagents used in these reactions include naphthylamine, propargyl bromide, and uracil derivatives. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)naphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but often involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.

Scientific Research Applications

N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)naphthalene-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: Research into its potential therapeutic applications, such as anticancer or antiviral properties, is ongoing.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The naphthyl group can intercalate with DNA, affecting replication and transcription processes. The propynyl group may participate in covalent bonding with target proteins, altering their function. The aminouracil moiety can engage in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-methyluracil
  • 5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-ethyluracil
  • 5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminothymine

Uniqueness

Compared to similar compounds, N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)naphthalene-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the naphthyl group enhances its ability to interact with aromatic systems, while the propynyl group provides a reactive site for further chemical modifications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

197075-92-6

Molecular Formula

C18H14N4O3

Molecular Weight

334.3 g/mol

IUPAC Name

N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)naphthalene-2-carboxamide

InChI

InChI=1S/C18H14N4O3/c1-2-9-22-17(24)14(15(19)21-18(22)25)20-16(23)13-8-7-11-5-3-4-6-12(11)10-13/h1,3-8,10H,9,19H2,(H,20,23)(H,21,25)

InChI Key

MGNZGLDKFXCGIC-UHFFFAOYSA-N

SMILES

C#CCN1C(=O)C(=C(NC1=O)N)NC(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

C#CCN1C(=O)C(=C(NC1=O)N)NC(=O)C2=CC3=CC=CC=C3C=C2

Synonyms

2-Naphthalenecarboxamide, N-[4-amino-1,2,3,6-tetrahydro-2,6-dioxo-1-(2-propynyl)-5-pyrimidinyl]- (9CI)

Origin of Product

United States

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